3-(2-Chloro-6-methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one
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Overview
Description
3-(2-Chloro-6-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the reaction of 2-chloro-6-methylphenyl derivatives with pyrimidinone precursors under specific conditions. Common reagents used in the synthesis include methylthiolating agents and chlorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyrimidinone ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)pyrimidin-4(3H)-one: Lacks the 2-chloro-6-methylphenyl group.
3-(2-Chloro-6-methylphenyl)pyrimidin-4(3H)-one: Lacks the methylthio group.
3-(2-Chloro-6-methylphenyl)-2-(methylthio)quinazolin-4(3H)-one: Contains a quinazolinone ring instead of a pyrimidinone ring.
Uniqueness
3-(2-Chloro-6-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of both the 2-chloro-6-methylphenyl and methylthio groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
89069-31-8 |
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Molecular Formula |
C12H11ClN2OS |
Molecular Weight |
266.75 g/mol |
IUPAC Name |
3-(2-chloro-6-methylphenyl)-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-4-3-5-9(13)11(8)15-10(16)6-7-14-12(15)17-2/h3-7H,1-2H3 |
InChI Key |
LEPYMXGLSPYUBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N2C(=O)C=CN=C2SC |
Origin of Product |
United States |
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